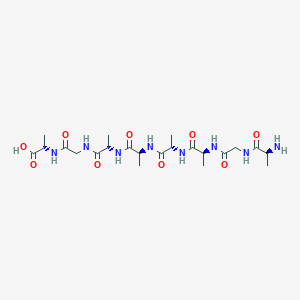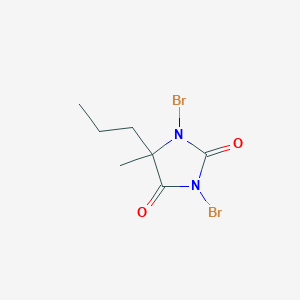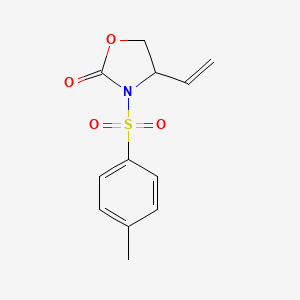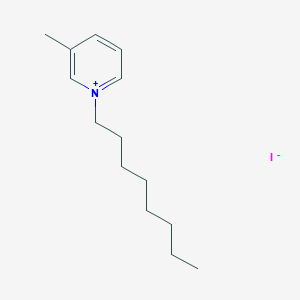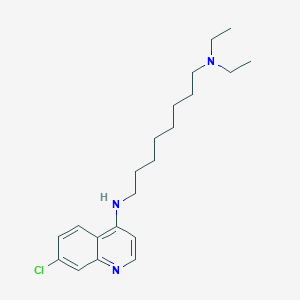![molecular formula C15H22O7 B14252053 Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- CAS No. 312610-28-9](/img/structure/B14252053.png)
Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-: is an organic compound with the molecular formula C17H26O7 It is a derivative of benzaldehyde, where the benzene ring is substituted with three ethoxy groups, each containing a hydroxyethoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- typically involves the reaction of benzaldehyde with ethylene glycol derivatives under controlled conditions. One common method is the etherification of benzaldehyde with 2-(2-hydroxyethoxy)ethanol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives are often employed as probes to investigate cellular processes.
Medicine: The compound and its derivatives have potential applications in drug development. They are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- is used in the production of specialty chemicals, polymers, and surfactants. It is also utilized in the formulation of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxyethoxy groups enhance its solubility and facilitate its transport across cell membranes, allowing it to reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- Benzaldehyde, 3,4-bis[2-(2-methoxyethoxy)ethoxy]-
- 4-(2-Hydroxyethoxy)benzaldehyde
- 3,4-Bis(2-hydroxyethoxy)benzaldehyde
Comparison:
- Benzaldehyde, 3,4-bis[2-(2-methoxyethoxy)ethoxy]- has methoxy groups instead of hydroxyethoxy groups, which affects its solubility and reactivity.
- 4-(2-Hydroxyethoxy)benzaldehyde has only one hydroxyethoxy group, making it less hydrophilic compared to Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-.
- 3,4-Bis(2-hydroxyethoxy)benzaldehyde lacks the third hydroxyethoxy group, which influences its chemical properties and potential applications.
Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]- stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
312610-28-9 |
|---|---|
Molekularformel |
C15H22O7 |
Molekulargewicht |
314.33 g/mol |
IUPAC-Name |
3,4-bis[2-(2-hydroxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H22O7/c16-3-5-19-7-9-21-14-2-1-13(12-18)11-15(14)22-10-8-20-6-4-17/h1-2,11-12,16-17H,3-10H2 |
InChI-Schlüssel |
SFRFGRFXTQMKPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)OCCOCCO)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)

![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
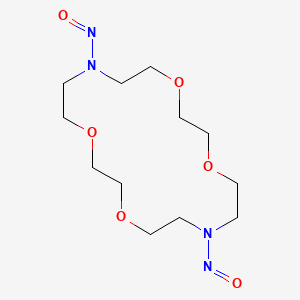

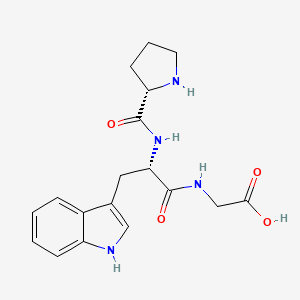
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
